molecular formula C17H25NO4 B5818018 ethyl 1-(2,5-dimethoxybenzyl)-4-piperidinecarboxylate CAS No. 414881-73-5

ethyl 1-(2,5-dimethoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5818018
CAS RN: 414881-73-5
M. Wt: 307.4 g/mol
InChI Key: GQOKRIYSEKEIFY-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dimethoxybenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of phenethylamines. It is commonly known as EiPLA and is a potent and selective agonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is found in many areas of the brain and is involved in various physiological processes. EiPLA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

EiPLA exerts its effects by binding to the sigma-1 receptor, which is a protein that is found in many areas of the brain. The sigma-1 receptor is involved in various physiological processes, including the regulation of calcium signaling, neurotransmitter release, and cell survival. EiPLA binding to the sigma-1 receptor leads to the activation of various signaling pathways, which ultimately result in the observed physiological effects.
Biochemical and Physiological Effects:
EiPLA has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. EiPLA has also been shown to reduce oxidative stress and inflammation in various animal models. Additionally, EiPLA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of EiPLA is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of EiPLA is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, EiPLA has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on EiPLA. One area of research is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another area of research is to further understand the mechanism of action of EiPLA and its effects on various signaling pathways. Additionally, future research could focus on developing new and more efficient methods for synthesizing EiPLA, which would make it more accessible for research and potential therapeutic use.

Synthesis Methods

The synthesis of EiPLA is a complex process that involves several steps. The most commonly used method for synthesizing EiPLA is the reductive amination of 2,5-dimethoxybenzaldehyde with piperidine followed by esterification with ethyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

EiPLA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various animal models. EiPLA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, EiPLA has been investigated as a potential treatment for drug addiction and withdrawal symptoms.

properties

IUPAC Name

ethyl 1-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(19)13-7-9-18(10-8-13)12-14-11-15(20-2)5-6-16(14)21-3/h5-6,11,13H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOKRIYSEKEIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183170
Record name Ethyl 1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

414881-73-5
Record name Ethyl 1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414881-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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